![molecular formula C22H26N4O3S3 B2629029 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1100755-33-6](/img/structure/B2629029.png)
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Description
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
BenchChem offers high-quality (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, focusing on six unique fields:
Pharmaceuticals and Drug Development
This compound’s structure suggests potential applications in drug development, particularly due to the presence of the thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been explored for their antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The piperazine moiety also contributes to its pharmacological potential, often used in antipsychotic and antihistamine drugs.
Fluorescent Probes and Sensors
The benzo[d]thiazole group in this compound can be utilized in the development of fluorescent probes and sensors. These compounds are valuable in bioimaging and diagnostic applications due to their ability to emit light upon excitation. The specific structure of this compound could be tailored to detect various biological molecules or ions, making it useful in medical diagnostics and environmental monitoring .
Organic Photovoltaics
The electron donor-acceptor (D-A) systems based on the benzo[d]thiazole motif are extensively researched for use in organic photovoltaics. These systems can be used to create efficient organic solar cells by optimizing the light absorption and charge transport properties. The compound’s structure allows for modifications that can enhance its photovoltaic performance .
Catalysis
This compound can serve as a catalyst in various organic reactions. The presence of the thiazole and piperazine rings can facilitate catalytic activity in processes such as decarboxylative alkylation and other organic transformations. These catalytic properties are valuable in both industrial and laboratory settings for the synthesis of complex organic molecules .
Antimicrobial Agents
Given the known antimicrobial properties of thiazole derivatives, this compound could be explored as a potential antimicrobial agent. Its structure allows for the inhibition of bacterial and fungal growth, making it a candidate for developing new antibiotics or antifungal medications .
Neuroprotective Agents
The piperazine moiety in this compound is often found in neuroprotective agents. These agents are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to interact with neural pathways and protect against oxidative stress could be harnessed to develop new treatments for these conditions .
properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-15-13-16(2)20-17(14-15)23-22(31-20)25-10-8-24(9-11-25)21(27)18-5-3-7-26(18)32(28,29)19-6-4-12-30-19/h4,6,12-14,18H,3,5,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICATAXCRXUHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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